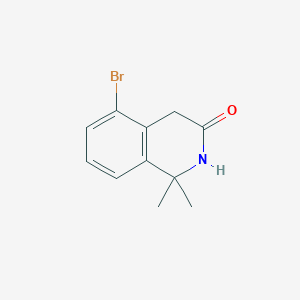

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one (5-Br-1,1-DMDI) is a synthetic compound that has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. 5-Br-1,1-DMDI has been shown to have a range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Systems

5-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been utilized in the synthesis of various heterocyclic systems. For instance, it was used in the formation of 2-imidazo[1,2-a]pyridin-2-yl-2-propanol, 11a-hydroxy-1,1-dimethyl-3-oxo-1,5,11,11a-tetrahydro[1,3]oxazolo[3,4-a]pyrido[1,2-d]-10-pyrazinium bromide, and derivatives of 4-hydroxyoxazolidin-2-one (Bogolyubov, Chernysheva, & Semenov, 2004).

Spiro Compounds Synthesis

The compound is instrumental in the synthesis of spiro compounds like 7,8-dimethoxy-5,9b-dihydro-2H,4H-spiro{azeto[2,1-a]isoquinoline-1,1′-cycloalkan}-2-ones, achieved by reacting methyl 1-bromocycloalkanecarboxylates with zinc and 6,7-dimethoxy-3,4-dihydroisoquinoline (Nikiforova et al., 2019).

Bromonium Ylides Synthesis

This chemical plays a crucial role in the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, a process that involves the formation of bromonium ylides. These ylides are formed by the intramolecular nucleophilic attack of the benzyl bromide on the α-imino rhodium carbene, in the presence of a rhodium catalyst (He et al., 2016).

Crystal Structure and Spectroscopy

The compound is also pivotal in studying crystal structures and spectral properties. For example, its derivative underwent a reaction with copper(II) bromide, leading to the synthesis of complexes whose crystal structures were determined by X-ray diffraction. The structural units in these complexes are pseudo-centrosymmetric dimers, combined by strong hydrogen bonds (Davydov et al., 2009).

Halogen Bonding Studies

Studies on halogen bonding have also employed this compound, specifically investigating the interaction between haloarenenitriles and azines. Depending on the steric and electronic effects of the heterocycles, different reaction pathways were observed, either leading to the formation of azinium salts or stable co-crystals bound by halogen bonding (Baykov et al., 2021).

Eigenschaften

IUPAC Name |

5-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)8-4-3-5-9(12)7(8)6-10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLNHEQYVPCGEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CC(=O)N1)C(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2431468.png)

![3-chloro-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2431473.png)

![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2431476.png)